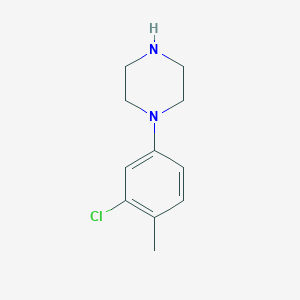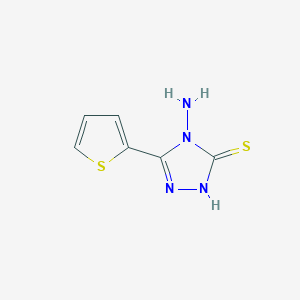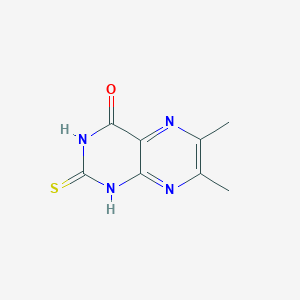
1-(3-Chloro-4-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)piperazine (mCPP) is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been used in scientific research to study the central nervous system. The compound has been synthesized in various ways, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
MCPP acts as an agonist of the 5-HT2A and 5-HT2C serotonin receptors. The compound also has affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT1D. The activation of these receptors leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. The exact mechanism of action of 1-(3-Chloro-4-methylphenyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(3-Chloro-4-methylphenyl)piperazine are complex and depend on the dose and route of administration. The compound has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in various brain regions. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. The physiological effects of 1-(3-Chloro-4-methylphenyl)piperazine include changes in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCPP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. The compound has been extensively studied in animal models, and its effects on behavior and neurochemistry are well understood. However, there are also limitations to the use of 1-(3-Chloro-4-methylphenyl)piperazine in lab experiments. The compound has been shown to have a narrow therapeutic window, and high doses can lead to adverse effects. The compound is also known to induce anxiety and panic in some individuals, which can complicate the interpretation of behavioral experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-Chloro-4-methylphenyl)piperazine. One area of interest is the role of the compound in the treatment of psychiatric disorders, such as depression and anxiety. 1-(3-Chloro-4-methylphenyl)piperazine has been shown to have antidepressant and anxiogenic effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of new compounds that target the 5-HT2A and 5-HT2C serotonin receptors. These compounds may have improved therapeutic profiles and fewer adverse effects compared to 1-(3-Chloro-4-methylphenyl)piperazine. Finally, research is needed to better understand the biochemical and physiological effects of 1-(3-Chloro-4-methylphenyl)piperazine, particularly in relation to its effects on neurotransmitter release and intracellular signaling pathways.
Aplicaciones Científicas De Investigación
MCPP has been used extensively in scientific research to study the central nervous system. It has been used to investigate the effects of serotonin receptor agonists and antagonists on the brain. The compound has also been used to study the effects of various drugs on the central nervous system, including antidepressants, antipsychotics, and anxiolytics. 1-(3-Chloro-4-methylphenyl)piperazine has been used in animal models to study the effects of drugs on behavior, cognition, and neurochemistry.
Propiedades
Número CAS |
3606-03-9 |
|---|---|
Nombre del producto |
1-(3-Chloro-4-methylphenyl)piperazine |
Fórmula molecular |
C11H15ClN2 |
Peso molecular |
210.7 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15ClN2/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Clave InChI |
HZENZTPJJXKSDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCNCC2)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N2CCNCC2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)